molecular formula C9H18N2O2 B1628630 Methyl 3-(piperazin-1-yl)butanoate CAS No. 479065-32-2

Methyl 3-(piperazin-1-yl)butanoate

Cat. No.: B1628630
CAS No.: 479065-32-2
M. Wt: 186.25 g/mol
InChI Key: YIWAVXHDSUZMQQ-UHFFFAOYSA-N
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Description

“Methyl 3-(piperazin-1-yl)butanoate” is a chemical compound . Its IUPAC name is "methyl 2-(1-piperazinyl)butanoate" . It has a molecular weight of 186.25 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Synthesis Analysis

The synthesis of similar compounds, such as 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, has been reported . These compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .


Molecular Structure Analysis

The InChI code for “this compound” is "1S/C9H18N2O2/c1-3-8(9(12)13-2)11-6-4-10-5-7-11/h8,10H,3-7H2,1-2H3" .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 186.25 .

Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

Methyl 3-(piperazin-1-yl)butanoate derivatives have been studied for their potential as anticonvulsant and antinociceptive agents. Research focused on synthesizing a library of new piperazinamides of methyl- and dimethyl-substituted acids, revealing compounds with promising anticonvulsant properties and satisfactory safety profiles. These compounds demonstrated effectiveness in preclinical seizure models and were also found to reduce pain responses in animal models of tonic pain (Kamiński et al., 2016).

Dopamine D4 Receptor Antagonist Analysis

Another application is in the field of psychopharmacology, where derivatives of this compound have been used as novel dopamine D4 receptor antagonists. A specific study developed a sensitive assay for determining these compounds in human plasma and urine, highlighting their potential as antipsychotic agents (Chavez-Eng et al., 1997).

CO2 Absorption and Capture

In environmental applications, research has investigated the use of piperazine, including this compound, in CO2 absorption from natural gas. This study focused on the process behavior in high-pressure conditions, contributing to the development of more efficient methods for CO2 capture and reduction of greenhouse gas emissions (Hairul et al., 2017).

Cancer Research

Research has also explored the use of piperazine derivatives of butyric acid, including compounds structurally related to this compound, as potential antineoplastic agents. These compounds showed differentiation activity on various tumor cells and could offer new insights into cancer treatment strategies (Gillet et al., 1997).

Resistant to Thermal Degradation

In the context of industrial processes, concentrated aqueous solutions of piperazine have shown resistance to thermal degradation, which is advantageous for processes involving high temperatures and pressures. This resistance could lead to energy savings in various industrial applications (Freeman et al., 2010).

Safety and Hazards

The compound has been associated with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is recommended to keep away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

methyl 3-piperazin-1-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(7-9(12)13-2)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWAVXHDSUZMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598979
Record name Methyl 3-(piperazin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479065-32-2
Record name Methyl 3-(piperazin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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